molecular formula C20H25BrN2O3 B5051275 1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine

1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine

Cat. No.: B5051275
M. Wt: 421.3 g/mol
InChI Key: ZNKHLOCFWZKPSU-UHFFFAOYSA-N
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Description

1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromine atom and methoxy groups attached to a phenyl ring, which is further connected to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2,4-dimethoxybenzyl chloride and 4-methoxyphenylpiperazine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

    Procedure: The 5-bromo-2,4-dimethoxybenzyl chloride is added to a solution of 4-methoxyphenylpiperazine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert them to alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydroxide or potassium carbonate, and solvents like DMF or DCM.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Coupling: Biaryl compounds.

Scientific Research Applications

1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological assays to study receptor-ligand interactions and other biochemical processes.

    Chemical Research: The compound is utilized in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Mechanism of Action

The mechanism of action of 1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The piperazine ring provides a scaffold that enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-bromo-2,5-dimethoxyphenyl)methyl]piperazine
  • 1-[(4-chloro-2,5-dimethoxyphenyl)methyl]piperazine
  • 1-[(4-methoxyphenyl)methyl]piperazine

Uniqueness

1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine is unique due to the specific arrangement of bromine and methoxy groups, which confer distinct chemical and biological properties. This compound’s structure allows for versatile modifications, making it a valuable intermediate in the synthesis of various derivatives with potential therapeutic applications.

Properties

IUPAC Name

1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O3/c1-24-17-6-4-16(5-7-17)23-10-8-22(9-11-23)14-15-12-18(21)20(26-3)13-19(15)25-2/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKHLOCFWZKPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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